3,4,5-Trimethoxybenzylamine

Description

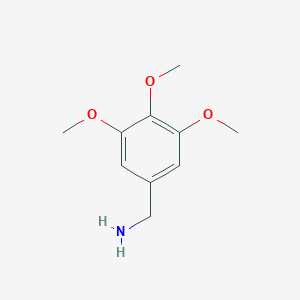

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUSBMJCFBHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171891 | |

| Record name | 3,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18638-99-8 | |

| Record name | 3,4,5-Trimethoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18638-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018638998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18638-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DZ6S2AB35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4,5-Trimethoxybenzylamine (CAS Number: 18638-99-8), a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and material science. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in modern research and development.

Core Properties and Identification

This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyl ring with three methoxy groups and a primary amine, allows for a wide range of chemical modifications.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 18638-99-8[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₃[1][4][5] |

| Molecular Weight | 197.23 g/mol [3] |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methanamine[1][4][5] |

| Synonyms | 3,4,5-Trimethoxyphenyl methanamine, 1-(3,4,5-trimethoxyphenyl)methanamine[1][5] |

| InChI Key | YUPUSBMJCFBHAP-UHFFFAOYSA-N[1][4][5] |

| SMILES | COC1=CC(CN)=CC(OC)=C1OC[1][4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid[2] |

| Boiling Point | 120-122 °C @ 0.05 mmHg[1] |

| Density | 1.155 g/mL at 25 °C[1][3] |

| Refractive Index | 1.548 (n20/D)[1][3] |

| Flash Point | >110 °C (>230 °F)[1]; 113 °C (closed cup)[3][6] |

| Solubility | Not miscible or difficult to mix in water[1] |

Safety and Handling

This compound is a corrosive compound and requires careful handling. It is also sensitive to air and should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3][6] H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |

| Hazard Class | 8 (Corrosive)[1] |

| Packing Group | III[1] |

Experimental Protocols

The primary route for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.

Synthesis via Leuckart Reaction

This protocol describes the synthesis of this compound from 3,4,5-trimethoxybenzaldehyde using ammonium formate.

Objective: To synthesize this compound via the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Materials:

-

3,4,5-trimethoxybenzaldehyde

-

Ammonium formate (HCOONH₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heating: Heat the mixture under reflux. The reaction temperature is typically high, often between 160-185 °C.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via the formation of an intermediate N-formyl derivative.

-

Hydrolysis: After the initial reaction is complete (as indicated by TLC), cool the mixture. Add a concentrated solution of hydrochloric acid (e.g., 6 M) to the flask and reflux the mixture for several hours to hydrolyze the formyl intermediate to the free amine.

-

Workup - Basification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Carefully make the aqueous solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and deprotonates the amine hydrochloride salt to the free amine.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and advanced materials.

Pharmaceutical Intermediate

The benzylamine moiety is a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.[7] The trimethoxy substitution pattern on the phenyl ring significantly influences the electronic properties and hydrogen bonding potential of the molecule, making it a key component in the synthesis of active pharmaceutical ingredients (APIs).[7][8] It is instrumental in creating novel drug candidates for a variety of diseases and is crucial for structure-activity relationship (SAR) studies that aim to optimize lead compounds.[8]

Derivatives of benzylamine have been investigated for a range of pharmacological activities, including:

-

Inhibition of Catecholamine Uptake: Certain benzylamine derivatives act as inhibitors of norepinephrine and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.[5]

-

Serotonin-Norepinephrine Reuptake Inhibition (SNRI): The benzylamine template has been used to develop potential dual serotonin and norepinephrine reuptake inhibitors.[6]

-

Melanocortin-4 Receptor (MC4R) Antagonism: Piperazine-benzylamine derivatives have been characterized as MC4R antagonists, which have therapeutic potential in treating conditions like cancer cachexia.[9]

Material Science

Beyond pharmaceuticals, this compound is utilized in advanced material science. A key application is in the engineering of surfaces that resist protein adsorption.[10] By modifying materials with derivatives of this compound, researchers can create more biocompatible surfaces for medical implants, prosthetics, and drug delivery systems, thereby reducing biofouling and improving device longevity and performance.[10]

Signaling Pathways in Drug Development

While specific signaling pathways for drugs derived directly from this compound are not extensively detailed in the public domain, the general class of benzylamine derivatives often targets neurotransmitter systems. For instance, their role as potential serotonin reuptake inhibitors implicates them in the serotonergic signaling pathway, which is a key target for antidepressant medications.

Caption: Potential mechanism of action for a benzylamine-derived SNRI.

This diagram illustrates how a derivative of this compound, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI), could block the serotonin transporter (SERT). This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing signaling to the postsynaptic neuron. This is a common mechanism for many antidepressant drugs.

References

- 1. scribd.com [scribd.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 5. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. This compound|Research Chemical [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzylamine from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3,4,5-trimethoxybenzylamine, a valuable building block in pharmaceutical development, starting from the readily available natural product, gallic acid. This document details the primary synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data to allow for methodical comparison.

Synthetic Strategy Overview

The conversion of gallic acid to this compound is a multi-step process. The most common and industrially relevant approach involves three key transformations:

-

Methylation: The three phenolic hydroxyl groups and the carboxylic acid of gallic acid are converted to methoxy and methyl ester groups, respectively, to form methyl 3,4,5-trimethoxybenzoate. This is typically followed by saponification to yield 3,4,5-trimethoxybenzoic acid. An alternative direct methylation of the hydroxyl groups is also possible.

-

Amide Formation: The resulting 3,4,5-trimethoxybenzoic acid is converted into 3,4,5-trimethoxybenzamide. This is usually achieved via an acid chloride intermediate for high reactivity and yield.

-

Reduction: The amide group of 3,4,5-trimethoxybenzamide is reduced to a primary amine to yield the final product, this compound.

The primary synthetic pathway is illustrated below.

Detailed Synthesis and Experimental Protocols

This section provides detailed methodologies for each step of the primary synthetic route.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid

The initial step involves the exhaustive methylation of gallic acid's hydroxyl groups. A common industrial method involves first protecting the carboxylic acid via esterification, followed by methylation.[1][2] A direct methylation of gallic acid using a methylating agent like dimethyl sulfate in the presence of a base is also a well-established method.[3][4]

Protocol 1A: Esterification of Gallic Acid to Methyl Gallate [1]

-

To a four-neck flask, add gallic acid (500g), methanol (2000ml), and concentrated sulfuric acid (25g).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling, concentrate the mixture by distillation.

-

The resulting solid methyl gallate is collected by suction filtration.

-

The crude product can be washed with toluene to improve purity.

Protocol 1B: Methylation of Methyl Gallate [2]

-

In a four-necked flask, add methyl gallate (40g), N,N-dimethylformamide (DMF, 320ml), and sodium carbonate (32g).

-

Stir the mixture and cool to below 10°C.

-

Bubble methyl chloride gas (80g) through the solution.

-

After the addition is complete, heat the mixture to 60°C and maintain for 8 hours.

-

Cool to room temperature and concentrate via distillation.

-

Add water (400ml) to the concentrate with stirring. After approximately 30 minutes, collect the crude methyl 3,4,5-trimethoxybenzoate by suction filtration.

-

Recrystallize the crude product from methanol to yield the pure ester.

Protocol 1C: Saponification to 3,4,5-Trimethoxybenzoic Acid [5]

-

To a stirred solution of methyl 3,4,5-trimethoxybenzoate (22.6 g, 0.1 mol) in ethanol (100 mL), add a solution of 0.8 M NaOH (250 mL) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 2 hours.

-

After completion, cool the mixture and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 3,4,5-trimethoxybenzoic acid.

| Method | Reagents | Solvent | Yield | Reference |

| Esterification-Methylation | 1. H₂SO₄, MeOH2. CH₃Cl, Na₂CO₃ | 1. Methanol2. DMF | 86.5% (pure ester) | [2] |

| Direct Methylation | Dimethyl sulfate, NaOH | Water | 80% | [4][6] |

Table 1. Comparison of methylation methods for gallic acid.

Step 2: Synthesis of 3,4,5-Trimethoxybenzamide

This conversion is most efficiently performed in two stages: first, the formation of the highly reactive 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with an ammonia source.

Protocol 2A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride [7]

-

Dissolve 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol) in chloroform (30 mL).

-

Add thionyl chloride (13.7 mL, 189 mmol) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

The product, 3,4,5-trimethoxybenzoyl chloride, is obtained as a colorless oil and can often be used in the next step without further purification.

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Thionyl Chloride | Chloroform | Reflux | 4 hours | Quantitative | [7] |

| Bis(trichloromethyl)carbonate | Dichloromethane | 20-70 °C | - | High | [8] |

Table 2. Conditions for the synthesis of 3,4,5-trimethoxybenzoyl chloride.

Protocol 2B: Amidation of 3,4,5-Trimethoxybenzoyl Chloride This protocol is generalized from standard procedures for forming primary amides from acid chlorides.

-

Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in an inert, water-immiscible organic solvent such as ethyl acetate or dichloromethane at 0-5°C.

-

Slowly add an excess (2.2 eq) of concentrated aqueous ammonium hydroxide with vigorous stirring, ensuring the temperature remains below 10°C.

-

Allow the reaction to stir for 1-2 hours at room temperature.

-

Separate the organic layer. Wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3,4,5-trimethoxybenzamide.

-

The product can be purified by recrystallization, typically from an ethanol/water mixture.

Step 3: Synthesis of this compound

The final step is the reduction of the amide carbonyl to a methylene group. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[9]

Protocol 3: Reduction of 3,4,5-Trimethoxybenzamide This protocol is based on the standard procedure for LiAlH₄ reduction of amides.[9][10]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3,4,5-trimethoxybenzamide (1.0 eq) in dry THF to the LiAlH₄ suspension with stirring. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF or ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Alternative Synthetic Routes

An alternative pathway to the target amine proceeds through an aldehyde intermediate. This involves the reduction of the acid chloride to an aldehyde, followed by reductive amination.

-

Rosenmund Reduction: 3,4,5-trimethoxybenzoyl chloride can be reduced to 3,4,5-trimethoxybenzaldehyde using catalytic hydrogenation (H₂) over a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), often with a sulfur-containing compound like quinoline S to prevent over-reduction.[6][11] Yields for this step are typically in the range of 64-83%.[11]

-

Reductive Amination: The resulting aldehyde can then be converted to this compound by reacting it with an ammonia source to form an imine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

While viable, this route involves an additional synthetic transformation and may result in a lower overall yield compared to the more direct amide reduction pathway.

References

- 1. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. An Improved Synthesis of Mescaline from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]

- 8. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by amide reduction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzylamine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4,5-Trimethoxybenzylamine, a versatile building block in pharmaceutical and agrochemical research.[1] This document details its key characteristics, provides established synthesis protocols, and explores its emerging role in the modulation of critical cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a viscous liquid at room temperature, appearing colorless to light yellow.[2][3] It is characterized by its three methoxy groups on the benzene ring, which significantly influence its electronic and steric properties. A summary of its key physical and chemical data is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][4][5] |

| Molecular Weight | 197.23 g/mol | [4][5] |

| Appearance | Clear colorless to yellow liquid or viscous liquid | [2][3] |

| Boiling Point | 120-122 °C at 0.05 mmHg; 163-165 °C at 10 mmHg | [1][4] |

| Density | 1.155 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5445-1.5505 | [2][3] |

| Solubility | Not miscible or difficult to mix in water | [1] |

Table 2: Chemical and Safety Information for this compound

| Property | Value/Information | Reference |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methanamine | [2][6] |

| CAS Number | 18638-99-8 | [4][5] |

| Stability | Sensitive to air. | [1] |

| Incompatibilities | Incompatible with oxidizing agents. | [1] |

| Storage | Store in a cool, dry, and well-ventilated place under an inert gas. | [1][7] |

| Key Hazards | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. | [4][7] |

Spectral Data Analysis

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the two aromatic protons. - A singlet for the benzylic (CH₂) protons. - A singlet for the six protons of the two methoxy groups at positions 3 and 5. - A singlet for the three protons of the methoxy group at position 4. - A broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | - Signals for the aromatic carbons, including the substituted and unsubstituted positions. - A signal for the benzylic carbon (CH₂). - Signals for the carbons of the methoxy groups. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (amine). - C-H stretching vibrations (aromatic and aliphatic). - C=C stretching vibrations (aromatic ring). - C-O stretching vibrations (ether). - N-H bending vibrations (amine). |

| Mass Spectrometry (m/z) | - A molecular ion peak corresponding to the molecular weight (197.23). - Characteristic fragmentation patterns involving the loss of the amine group, methoxy groups, and cleavage of the benzylic bond. |

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized via the reduction of a corresponding precursor, primarily 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzonitrile. The following are detailed experimental protocols for these transformations.

Protocol 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with Sodium Borohydride

This method involves the one-pot reaction of the aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

Caption: Reduction of 3,4,5-trimethoxybenzonitrile to the amine.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (excess) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 3,4,5-trimethoxybenzonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, derivatives incorporating the 3,4,5-trimethoxybenzyl moiety have demonstrated significant biological activities, particularly in the realm of anti-inflammatory and anticancer research. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Effects and Modulation of MAPK and NF-κB Pathways

Derivatives of this compound have been shown to possess potent anti-inflammatory properties. [8][9]These effects are often mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.

Simplified MAPK and NF-κB Signaling Pathway

Caption: Inhibition of MAPK and NF-κB pathways by 3,4,5-trimethoxybenzyl derivatives.

Compounds containing the 3,4,5-trimethoxybenzyl moiety have been observed to suppress the phosphorylation of key kinases in the MAPK cascade, such as p38, JNK, and ERK. [10]Similarly, they can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This, in turn, blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established reductive amination or nitrile reduction protocols. While the direct biological activity of this compound is not extensively documented, the significant anti-inflammatory and potential anticancer activities of its derivatives highlight the importance of the 3,4,5-trimethoxybenzyl scaffold in medicinal chemistry and drug discovery. Further research into the direct biological effects of the parent amine and the development of novel derivatives are promising avenues for future investigations.

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. L13461.06 [thermofisher.com]

- 4. 3,4,5-三甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4,5-三甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound | 18638-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

3,4,5-Trimethoxybenzylamine structural formula and molecular weight

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trimethoxybenzylamine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a substituted benzylamine that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure is characterized by a benzylamine core with three methoxy groups substituted at the 3, 4, and 5 positions of the benzene ring.

Structural Formula and Molecular Representation:

The chemical structure of this compound is depicted below:

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 197.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.155 g/mL at 25 °C | [4][5] |

| Boiling Point | 120-122 °C at 0.05 mmHg | [2][4] |

| Refractive Index | 1.548 at 20 °C | [4][5] |

| Flash Point | >110 °C (>230 °F) | [2] |

| CAS Number | 18638-99-8 | [1][2][3][4][5] |

Applications in Synthesis

This compound is a key building block in the synthesis of more complex molecules. A notable application is its use in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.[2] It is also utilized in the agrochemical, pharmaceutical, and dyestuff fields as an important organic intermediate.[2]

Caption: Synthetic role of this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the target molecule. However, a general synthetic procedure for its use as a nucleophile in a reductive amination reaction is outlined below. This is a representative protocol and may require optimization for specific substrates.

Representative Protocol: Reductive Amination

-

Reaction Setup: To a solution of an aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added this compound (1.0-1.2 equivalents).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) is added portion-wise at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours until the reaction is complete as indicated by TLC or GC-MS.

-

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.

Caption: General workflow for reductive amination.

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound|Research Chemical [benchchem.com]

- 5. This compound [stenutz.eu]

A Comprehensive Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,4,5-Trimethoxybenzylamine, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 1-(3,4,5-trimethoxyphenyl)methanamine[1]

-

Molecular Formula: C₁₀H₁₅NO₃[1]

-

Molecular Weight: 197.23 g/mol

-

CAS Number: 18638-99-8

-

Appearance: Clear colorless to yellow liquid or viscous liquid[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 | s | 2H | Ar-H |

| ~ 3.85 | s | 6H | 2 x -OCH ₃ (meta) |

| ~ 3.82 | s | 3H | -OCH ₃ (para) |

| ~ 3.75 | s | 2H | -CH ₂-NH₂ |

| ~ 1.5 | br s | 2H | -CH₂-NH ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 153.5 | C -OCH₃ (para) |

| ~ 137.0 | Ar-C (quaternary) |

| ~ 136.5 | Ar-C -CH₂NH₂ |

| ~ 105.0 | Ar-C H |

| ~ 60.8 | -OC H₃ (para) |

| ~ 56.0 | -OC H₃ (meta) |

| ~ 46.5 | -C H₂-NH₂ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1085 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 182 | High | [M - NH₃]⁺ |

| 167 | Moderate | [M - CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a sample for both ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Accurately weigh between 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2][3]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3]

-

If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field.

-

The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[3]

-

Cap the NMR tube securely to prevent solvent evaporation.[3]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube to remove any fingerprints or dust.[3]

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to maximize resolution and obtain sharp peaks.[3]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[3]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.[3]

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a neat liquid sample.

-

Sample Preparation:

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping them with a suitable solvent like isopropanol and allowing them to dry completely.[4]

-

For the neat liquid analysis, place one to two drops of this compound directly onto the surface of the ATR crystal or one of the salt plates.[5]

-

If using salt plates, place the second plate on top to create a thin, uniform liquid film between them.[4]

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[5]

-

Place the prepared sample into the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[6]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3. Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction:

-

Since this compound is a liquid with a relatively high boiling point, it can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source.

-

For GC-MS, the sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.[7]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This causes the molecules to ionize and fragment into characteristic smaller ions.[8][9]

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

References

- 1. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

The Rising Therapeutic Potential of 3,4,5-Trimethoxybenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxybenzylamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound Derivatives

The versatile this compound core allows for a variety of chemical modifications, leading to the synthesis of diverse compound libraries. A common synthetic strategy involves the condensation of 3,4,5-trimethoxybenzaldehyde with various amines or other nucleophiles.

General Procedure for the Synthesis of Schiff Base Derivatives:

A typical synthesis involves the reaction of 3,4,5-trimethoxybenzaldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.

-

Reaction: Equimolar amounts of 3,4,5-trimethoxybenzaldehyde and a primary amine are dissolved in an appropriate solvent (e.g., ethanol).

-

Catalyst: A few drops of glacial acetic acid are added to catalyze the reaction.

-

Conditions: The mixture is typically refluxed for several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction, followed by purification techniques such as recrystallization or column chromatography.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a multitude of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] this compound derivatives often act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, induction of apoptosis (programmed cell death).[1][2]

Mechanism of tubulin polymerization inhibition.

Induction of Apoptosis

The cell cycle arrest triggered by microtubule disruption activates the intrinsic apoptotic pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins.[3][4] An increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial membrane permeabilization and the release of cytochrome c.[2][5] This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[2][6]

Intrinsic apoptosis signaling pathway.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives (µM) [7]

| Compound | A549 (Lung) | MCF7 (Breast) | MDA-MB-231 (Breast) |

| 5a | 3.53 | > 25 | 5.77 |

| 5e | 6.24 | 8.15 | 7.42 |

| 5h | 3.25 | > 25 | > 25 |

| 5l | 1.34 | > 25 | > 25 |

| 5o | 4.27 | > 25 | > 25 |

| Erlotinib | 1.89 | 12.45 | 15.67 |

Table 2: Cytotoxicity of Trimethoxyphenyl-based Analogues against HepG2 (Hepatocellular Carcinoma) Cells [8]

| Compound | IC50 (µM) |

| 9 | 1.38 |

| 10 | 2.54 |

| 11 | 3.21 |

| Podophyllotoxin | 0.09 |

Table 3: Cytotoxicity of a Ciprofloxacin Chalcone Hybrid (CCH) (µg/mL) [3]

| Cell Line | 24h Incubation | 48h Incubation | Doxorubicin (48h) |

| HepG2 | 22 | 5.6 | 15.3 |

| MCF7 | 54 | 11.5 | 70 |

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microbial cells is still under investigation but may involve the disruption of essential cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Compounds (µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli |

| Polihexanide | 1-2 | 1-2 |

| Triclosan | 0.5 | 0.5-64 |

Data sourced from a study on various S. aureus and E. coli strains.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.

Workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

-

Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared on ice.

-

Initiation: The test compound is added to a pre-warmed 96-well plate, followed by the tubulin reaction mix.

-

Monitoring: The plate is immediately placed in a microplate reader pre-warmed to 37°C, and the fluorescence intensity is measured over time.

-

Analysis: An increase in fluorescence indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in drug discovery and development. Their potent anticancer activity, primarily through the inhibition of tubulin polymerization and induction of apoptosis, makes them attractive candidates for further investigation. Additionally, their emerging antimicrobial properties warrant further exploration. The synthetic accessibility of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the design and development of next-generation therapeutics. Continued research into the diverse biological activities and mechanisms of action of these derivatives is crucial for unlocking their full therapeutic potential.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hereditybio.in [hereditybio.in]

- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to Trimethoxybenzylamine Compounds: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxybenzylamine compounds represent a significant class of organic molecules that have played a pivotal role in the advancement of medicinal chemistry and pharmacology. Characterized by a benzylamine core structure with three methoxy group substituents on the phenyl ring, these compounds are foundational to the synthesis of a wide range of biologically active molecules. Their history is deeply intertwined with the exploration of natural products and the subsequent development of synthetic analogs with diverse therapeutic applications.

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of trimethoxybenzylamine compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Discovery and Historical Context

The story of trimethoxy-substituted aromatic compounds begins with the isolation and identification of mescaline (3,4,5-trimethoxyphenethylamine) from the peyote cactus (Lophophora williamsii). While not a benzylamine itself, mescaline's structure and profound psychoactive effects spurred significant interest in the pharmacological activity of trimethoxy-substituted phenylalkylamines.

Arthur Heffter, a German chemist and pharmacologist, first isolated mescaline in 1897. This was a landmark achievement that opened the door to the scientific investigation of psychedelic compounds. In 1919, Ernst Späth achieved the first total synthesis of mescaline, confirming its structure and making it more accessible for research. This event marked a turning point, shifting the focus from plant extracts to the controlled study of a pure, synthesized compound.

The exploration of mescaline and its analogs led to a broader investigation of the structure-activity relationships of substituted phenethylamines and, by extension, benzylamines. The trimethoxybenzylamine scaffold, particularly the 3,4,5-isomer, became recognized as a crucial synthetic intermediate for creating a variety of pharmacologically active compounds.

Beyond the realm of psychoactive drugs, trimethoxybenzylamine derivatives have been instrumental in the development of other therapeutic agents. A notable example is Trimetozine , a sedative and anxiolytic agent introduced in Europe in 1959.[1] Its synthesis, based on a 3,4,5-trimethoxybenzoyl moiety, highlights the versatility of this chemical class in drug discovery.[2][3]

The various isomers of trimethoxybenzylamine, including the 2,3,4- and 2,4,5-substituted analogs, have also been synthesized and utilized as building blocks in the creation of diverse molecular libraries for drug screening and in the synthesis of specific target molecules.[4][5]

Physicochemical Properties of Trimethoxybenzylamine Isomers

The position of the three methoxy groups on the benzylamine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles.

| Property | 3,4,5-Trimethoxybenzylamine | 2,3,4-Trimethoxybenzylamine | 2,4,5-Trimethoxybenzylamine |

| CAS Number | 18638-99-8 | 41219-16-3 | 146548-59-6 (HCl salt) |

| Molecular Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ | C₁₀H₁₆ClNO₃ (HCl salt) |

| Molecular Weight | 197.23 g/mol | 197.23 g/mol | 233.69 g/mol (HCl salt) |

| Appearance | Liquid | Not specified | Not specified |

| Boiling Point | 121 °C at 0.05 mmHg | Not specified | Not specified |

| Density | 1.155 g/mL at 25 °C | Not specified | Not specified |

| Refractive Index | n20/D 1.548 | Not specified | Not specified |

Synthesis of Trimethoxybenzylamine Compounds

The synthesis of trimethoxybenzylamine isomers typically involves a two-step process: the preparation of the corresponding trimethoxybenzaldehyde followed by its conversion to the benzylamine.

Synthesis of Trimethoxybenzaldehydes

Various methods have been developed for the synthesis of trimethoxybenzaldehyde isomers, often starting from readily available precursors.

3.1.1. Synthesis of 3,4,5-Trimethoxybenzaldehyde

A common laboratory-scale synthesis of 3,4,5-trimethoxybenzaldehyde involves the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride.[6] For industrial applications, synthesis from p-cresol is often employed.[7]

3.1.2. Synthesis of 2,3,4-Trimethoxybenzaldehyde

This isomer can be prepared through the Vilsmeier-Haack reaction of 1,2,3-trimethoxybenzene.[8] An alternative route involves the methylation of 2,3,4-trihydroxybenzaldehyde.[9]

3.1.3. Synthesis of 2,4,5-Trimethoxybenzaldehyde

The synthesis of 2,4,5-trimethoxybenzaldehyde can be achieved through the ozonolysis of asarone, a component of calamus oil.[10] It is also a key intermediate in the synthesis of various bioactive natural products.[11]

Conversion of Trimethoxybenzaldehydes to Trimethoxybenzylamines

The most common method for converting an aldehyde to a primary amine is reductive amination . This process involves the reaction of the aldehyde with an amine source (often ammonia or an ammonium salt) to form an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: General Reductive Amination of Trimethoxybenzaldehydes

This protocol provides a general framework for the reductive amination of trimethoxybenzaldehydes. Optimization of reaction conditions may be necessary for each specific isomer.

Materials:

-

Trimethoxybenzaldehyde isomer (1.0 eq)

-

Ammonium acetate or ammonium chloride (10-20 eq)

-

Methanol or ethanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

Dichloromethane or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the trimethoxybenzaldehyde isomer and the ammonium salt in methanol or ethanol in a round-bottom flask.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Slowly add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) in portions to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trimethoxybenzylamine.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

dot

Caption: Reductive amination workflow.

Synthesis of Trimetozine

Trimetozine is synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoyl chloride and morpholine.[2][3]

Experimental Protocol: Synthesis of Trimetozine

Materials:

-

3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

-

Morpholine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous benzene or toluene

-

Dilute sulfuric acid

-

Sodium bicarbonate solution

-

Water

-

Ethanol for recrystallization

Procedure:

-

Dissolve 3,4,5-trimethoxybenzoyl chloride in anhydrous benzene or toluene in a round-bottom flask.

-

Add triethylamine to the solution.

-

While cooling the mixture in an ice bath, add morpholine dropwise.

-

After the addition is complete, heat the solution to reflux for 2 hours.

-

Cool the reaction mixture and filter off the precipitate (triethylamine hydrochloride).

-

Wash the filtrate sequentially with dilute sulfuric acid, sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield a crude oil.

-

The oil should crystallize upon standing. Recrystallize the solid from 90% ethanol to obtain pure Trimetozine.[3]

Pharmacology and Mechanism of Action

The biological activity of trimethoxy-substituted compounds is highly dependent on the nature of the alkylamine side chain and the substitution pattern on the phenyl ring.

Trimethoxy-Substituted Phenethylamines (Mescaline and Analogs)

The primary mechanism of action for the hallucinogenic effects of mescaline and its analogs is their agonist activity at serotonin 5-HT₂A receptors. Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

dot

Caption: 5-HT₂A receptor signaling pathway.

Receptor Binding Affinities:

The binding affinities (Ki) of various trimethoxy-substituted phenethylamines and related compounds for different receptors have been determined through radioligand binding assays. This data is crucial for understanding their pharmacological profiles and structure-activity relationships.

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) | α₁A Ki (nM) | α₂A Ki (nM) | D₂ Ki (nM) |

| Mescaline | 3700 | 13000 | >10000 | >10000 | 1200 | >10000 |

| Isomescaline (2,3,4-TMPEA) | >10000 | >10000 | >10000 | >10000 | 3700 | >10000 |

| Meta-escaline (2,4,5-TMPEA) | 1500 | 1900 | 2700 | >10000 | 1200 | >10000 |

| Escaline (4-Ethoxy-3,5-DMPEA) | 970 | 2100 | >10000 | >10000 | 2100 | >10000 |

| Proscaline (4-Propoxy-3,5-DMPEA) | 550 | 1100 | >10000 | >10000 | 2000 | >10000 |

Data compiled from various sources.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of a test compound.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT₂A)

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂A)

-

Test compound at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Non-specific binding control (a high concentration of a known ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

References

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. trimetozine | 635-41-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. benchchem.com [benchchem.com]

Solubility and stability of 3,4,5-Trimethoxybenzylamine

An In-depth Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, which features a benzylamine core with three methoxy groups on the aromatic ring, makes it a versatile building block in medicinal chemistry and drug development. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a reference standard. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 18638-99-8[1][2] |

| Molecular Formula | C₁₀H₁₅NO₃[1][2] |

| Molecular Weight | 197.23 g/mol [1] |

| Appearance | Colorless to light yellow or light orange clear liquid[3] |

| Density | 1.155 g/mL at 25 °C[1][2] |

| Boiling Point | 121 °C at 0.05 mmHg[1] |

| Refractive Index | n20/D 1.548[1][2] |

| pKa | 9.25 ± 0.10[2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification.

Qualitative Solubility

Quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. However, based on its chemical structure (an organic amine) and information on structurally similar compounds, a qualitative solubility profile can be inferred.

| Solvent | Qualitative Solubility | Reference |

| Water | Not miscible or difficult to mix | [4] |

| Aqueous Acid (e.g., 5% HCl) | Soluble (forms a protonated salt) | Inferred from amine chemistry[5] |

| Methanol | Likely Soluble | Inferred from related compounds[6] |

| Ethanol | Likely Soluble | Inferred from related compounds[6] |

| Acetone | Likely Soluble | Inferred from related compounds[6] |

| Toluene | Likely Soluble | Inferred from related compounds[6] |

| Chloroform | Likely Soluble | Inferred from related compounds[6] |

| Diethyl Ether | Likely Soluble | Inferred from amine chemistry |

Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, toluene)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker

-

Pipettes and syringes

-

Clarifying filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared glass vial.

-

Record the initial mass of the amine.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that excess solid or liquid amine remains, indicating saturation.

-

-

Sample Analysis:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved amine.

-

Filter the collected supernatant through a 0.45 µm filter to remove any fine particles.

-

Accurately weigh a clean, tared container.

-

Transfer the filtered solution to the tared container and record the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved amine is obtained.

-

Record the final mass of the container with the residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved amine by subtracting the tare weight of the container from the final weight.

-

Solubility can be expressed in various units, such as g/100 mL or mg/mL, using the mass of the dissolved amine and the volume of the solvent used or the volume of the aliquot taken.

-

Visualization of Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses where it may be exposed to various reagents and conditions.

Known Stability Information

| Condition | Observation |

| Air Exposure | Sensitive to air, suggesting potential for oxidation. |

| Incompatible Materials | Incompatible with strong oxidizing agents. |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7]

Experimental Protocol for Forced Degradation Studies

The following protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

Heating oven

-

Photostability chamber

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate under the same conditions as the acid hydrolysis.

-

At various time points, withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period, monitoring for degradation.

-

Analyze samples by HPLC at various time points.

-

-

Thermal Degradation:

-

Place a sample of neat this compound in a vial in a heating oven at an elevated temperature (e.g., 80 °C) for a set duration.

-

Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a sample of this compound (both in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

-

Analyze all stressed samples and compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation.

-

Visualization of Forced Degradation Study Workflow

Conclusion

This technical guide provides foundational information on the solubility and stability of this compound. While quantitative data is limited in the public domain, the provided qualitative profiles and detailed experimental protocols offer a strong framework for researchers and drug development professionals to effectively handle and evaluate this important chemical intermediate. The outlined procedures for solubility determination and forced degradation studies are critical for ensuring the successful application of this compound in synthetic chemistry and pharmaceutical development, ultimately contributing to the quality and robustness of the final active pharmaceutical ingredients.

References

- 1. This compound 98 18638-99-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

In-Depth Technical Guide to the Health and Safety of 3,4,5-Trimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,4,5-Trimethoxybenzylamine (CAS No. 18638-99-8), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail toxicological properties, handling procedures, and emergency measures, presented in a format tailored for laboratory and research environments.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzenemethanamine, 3,4,5-trimethoxy- |

| CAS Number | 18638-99-8 |

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.155 g/mL at 25 °C |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Boiling Point | 121 °C at 0.05 mmHg |

| Solubility | Not miscible or difficult to mix in water.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the National Fire Protection Association (NFPA) 704 standard.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |

| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Note: Classifications may vary slightly between suppliers.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with a substance.

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 1 - Must be preheated before ignition can occur.

-